molecular formula C13H18N2O7S B12593473 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate CAS No. 647839-14-3

2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate

Cat. No.: B12593473
CAS No.: 647839-14-3
M. Wt: 346.36 g/mol
InChI Key: NQSNTUJCHMHROH-HJQYOEGKSA-N
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Description

2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and an acetate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and acetate groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl propionate
  • 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl butyrate

Uniqueness

What sets 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

647839-14-3

Molecular Formula

C13H18N2O7S

Molecular Weight

346.36 g/mol

IUPAC Name

2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate

InChI

InChI=1S/C13H18N2O7S/c1-7(17)20-4-5-21-11-10(19)8(6-16)22-12(11)15-3-2-9(18)14-13(15)23/h2-3,8,10-12,16,19H,4-6H2,1H3,(H,14,18,23)/t8-,10-,11-,12-/m1/s1

InChI Key

NQSNTUJCHMHROH-HJQYOEGKSA-N

Isomeric SMILES

CC(=O)OCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O

Canonical SMILES

CC(=O)OCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O

Origin of Product

United States

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